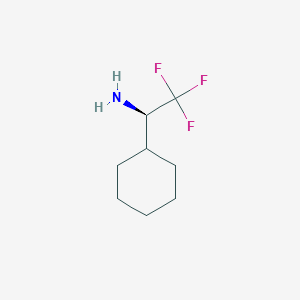

(r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, also known as r-CET or CYT387, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus Kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects.

Scientific Research Applications

DISQUAC Analysis in Organic Mixtures

The DISQUAC model analyzes binary liquid organic mixtures, including those with cycloalkanes and alkanols, demonstrating the model's adaptability to complex organic systems. This model, which characterizes intramolecular effects and interaction parameters, could be pertinent in studies involving (r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine for understanding its behavior in various solvent systems (González et al., 1996).

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, which could potentially include (r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine derivatives, are highlighted for their efficiency in removing PFAS from water supplies. The study underscores the role of amine functionalities in sorbents for environmental remediation applications, particularly in water treatment technologies (Ateia et al., 2019).

Ninhydrin Reaction for Amino Acids Analysis

The ninhydrin reaction, crucial for analyzing amino acids, peptides, and proteins, could be relevant for studies involving (r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine in agricultural and biomedical sciences. This reaction's versatility across various scientific disciplines underscores its importance in analytical methods where primary amines, including (r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, may be analyzed or used as reactants (Friedman, 2004).

Advanced Oxidation Processes for Amine Degradation

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines. This research area could apply to the degradation or environmental remediation of residues from (r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, highlighting the significance of AOPs in treating pollutants with amine structures (Bhat & Gogate, 2021).

Reductive Amination Processes

The reductive amination process is a cornerstone in amine synthesis, crucial for pharmaceutical and bulk chemical production. Studies on reductive amination employing hydrogen as the reducing agent could directly relate to the synthesis or modification of (r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine and its derivatives, emphasizing the role of catalysis in amine chemistry (Irrgang & Kempe, 2020).

properties

IUPAC Name |

(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYTQSIEXSPGU-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2688459.png)

![1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2688468.png)

![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)

![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)